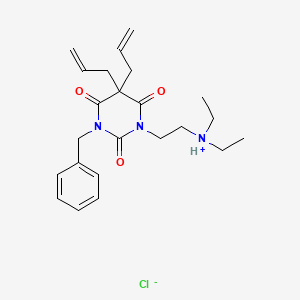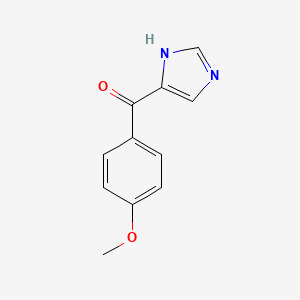
1H-imidazol-5-yl(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazol-5-yl(4-methoxyphenyl)methanone is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a methanone group attached to a 4-methoxyphenyl ring and an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications .
Preparation Methods
The synthesis of 1H-imidazol-5-yl(4-methoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1H-imidazol-5-yl(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1H-imidazol-5-yl(4-methoxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-imidazol-5-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-imidazol-5-yl(4-methoxyphenyl)methanone can be compared with other imidazole derivatives such as:
1H-imidazol-2-yl(4-methoxyphenyl)methanone: Similar structure but with the imidazole ring attached at a different position.
4-(1H-imidazol-1-yl)phenol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
1H-imidazole-4-methanol, 5-methyl-: Features a hydroxymethyl group and a methyl group, resulting in different biological activities.
Properties
CAS No. |
5535-81-9 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1H-imidazol-5-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)11(14)10-6-12-7-13-10/h2-7H,1H3,(H,12,13) |
InChI Key |
RQEVOUAOUXHESN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=CN2 |
solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
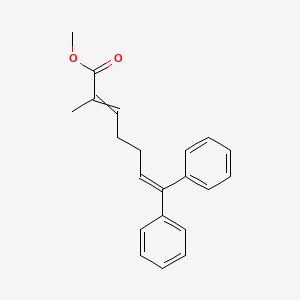
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
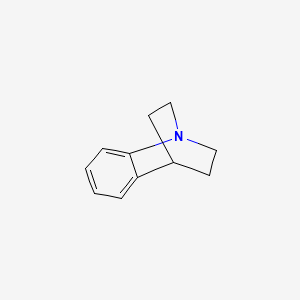
![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
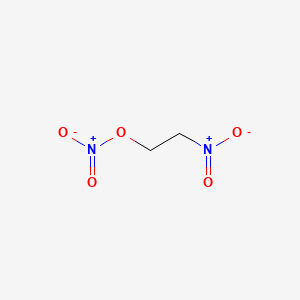
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
